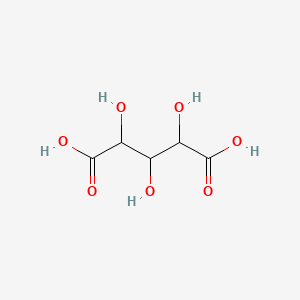

2,3,4-Trihydroxypentanedioic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4-trihydroxypentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O7/c6-1(2(7)4(9)10)3(8)5(11)12/h1-3,6-8H,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTTZSYLTYJCPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)(C(C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964118 | |

| Record name | Pentaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488-31-3, 6703-05-5 | |

| Record name | Pentaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arabinaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6703-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arabinaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006703055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arabinaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTU7SUL664 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Core Characteristics of Pentanedioic Acid (Glutaric Acid)

Disclaimer: The term "pentaric acid" is not a standard chemical nomenclature. This document presumes the query refers to pentanedioic acid , a five-carbon dicarboxylic acid, commonly known as glutaric acid . This guide focuses on the discovery, synthesis, biological significance, and analytical protocols related to glutaric acid.

Introduction to Glutaric Acid

Glutaric acid, with the chemical formula C₅H₈O₄, is a linear dicarboxylic acid.[1][2][3] It is naturally produced in the body during the metabolism of the amino acids lysine and tryptophan.[3][4][5] While it plays a role as a human metabolite, its accumulation is toxic, acting as a metabotoxin and acidogen.[2][6] This toxicity is central to the inherited metabolic disorder, glutaric aciduria type I. Industrially, glutaric acid and its derivatives are used in the production of polymers like polyesters and polyamides, as well as in plasticizers and pharmaceuticals.[4][5][7]

Discovery and Synthesis

Historically, the production of glutaric acid involved the oxidation of higher aromatic compounds such as cyclohexanol.[8] Modern synthesis methods are varied and well-established.

Key Synthesis Routes:

-

From 1,3-Dibromopropane: Reaction with sodium or potassium cyanide to form the dinitrile, which is subsequently hydrolyzed to yield glutaric acid.[1][4][5][6]

-

From γ-Butyrolactone: Ring-opening with potassium cyanide followed by hydrolysis of the resulting carboxylate-nitrile.[1][4][6]

-

From Cyclopentane: Oxidative ring fission using nitric acid in the presence of a vanadium catalyst.[5][9]

-

Industrial By-product: Glutaric acid is also obtained as a by-product in the large-scale industrial production of adipic acid from the oxidation of cyclohexane.[5][9]

A patented process also describes its manufacture by reacting crotonic acid with carbon monoxide and hydrogen to form glutaraldehydic acid, which is then oxidized to glutaric acid.[10]

Physicochemical Properties

Glutaric acid appears as colorless crystals or a white solid.[2][3][11] Unlike the related succinic and adipic acids which have limited water solubility, glutaric acid is highly soluble in water (over 50% w/w) and also soluble in alcohol, ether, and chloroform.[3][4][6][7]

Table 1: Quantitative Physicochemical Data for Glutaric Acid

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O₄ | [1][2] |

| Molecular Weight | 132.11 g/mol | [2][3] |

| Melting Point | 97-98 °C | [3][7] |

| Boiling Point | 302-304 °C (decomposes) | [2][7][11] |

| Density | 1.424 - 1.429 g/cm³ | [6][7][11] |

| Water Solubility | >500 g/L (or >100 mg/mL at 21°C) | [11] |

| pKa₁ | 4.34 | [2] |

| pKa₂ | 5.42 | [2] |

| logP | -0.29 | [2] |

Biological Role and Clinical Significance: Glutaric Aciduria Type I

Glutaric acid is an intermediate in the catabolism of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan.[12][13][14] The inherited metabolic disorder Glutaric Aciduria Type I (GA-I) is caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH) .[12][13][15][16]

This enzymatic block leads to the accumulation of glutaric acid (GA), 3-hydroxyglutaric acid (3-OH-GA), and glutarylcarnitine (C5DC) in tissues, blood, and urine.[12][15][16] The buildup of these metabolites is neurotoxic, particularly damaging the basal ganglia in the brain, which can lead to severe encephalopathy and movement disorders.[4][14][16] GA-I has an estimated worldwide prevalence of 1 in 100,000 births.[15] Early diagnosis through newborn screening and management via a lysine-restricted diet and carnitine supplementation can prevent the most severe neurological damage.[14][15]

The following diagram illustrates the metabolic pathway affected in Glutaric Aciduria Type I. The deficiency in the GCDH enzyme leads to the shunting of glutaryl-CoA towards the production and accumulation of glutaric acid and 3-hydroxyglutaric acid.

Experimental Protocols

The diagnosis and monitoring of GA-I rely on the accurate quantification of glutaric acid and 3-hydroxyglutaric acid in biological fluids, primarily urine and serum.[17] The gold-standard analytical techniques are mass spectrometry-based.

GC-MS is a robust method for the analysis of organic acids.[18] For GA-I diagnosis, it is used to quantify elevated levels of glutaric and 3-hydroxyglutaric acid in urine.[12][19]

Methodology Outline:

-

Sample Preparation: A specific volume of urine, often normalized by creatinine concentration, is used.[18] An internal standard (e.g., a stable isotope-labeled version of glutaric acid) is added.[17][20]

-

Extraction: Organic acids are extracted from the aqueous urine matrix using a double liquid-liquid extraction.[20]

-

Derivatization: The extracted, dried organic acids are non-volatile. They must be derivatized to increase their volatility for GC analysis. A common method is trimethylsilyl (TMS) derivatization.[20]

-

GC Separation: The derivatized sample is injected into the GC. The compounds are separated on a capillary column based on their boiling points and interaction with the column's stationary phase.[18]

-

MS Detection: As compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact) and fragmented. The mass spectrometer separates and detects these fragments based on their mass-to-charge ratio (m/z).[18]

-

Quantification: The concentration of glutaric acid is determined by comparing the peak area of its characteristic ions (e.g., m/z 131 for the deprotonated molecule) to the peak area of the internal standard.[21] Selected Ion Monitoring (SIM) is often used to enhance sensitivity and specificity.[17]

Table 2: GC-MS Method Parameters for Glutaric Acid Analysis

| Parameter | Description | Source(s) |

| Instrumentation | Quadrupole or Triple Quadrupole GC-MS System | [17][20] |

| Ionization Mode | Electron Impact (EI) or Electrospray (ESI, for LC-MS) | [21][22] |

| Analysis Mode | Full Scan (for profiling) or Selected Ion Monitoring (SIM) for quantification | [17][18] |

| Derivatization Agent | Trimethylsilyl (TMS) reagents | [20] |

| Internal Standard | Stable isotope-labeled glutaric acid (e.g., GA-d4) | [20] |

| Quantifier Ion (LC-MS) | m/z 131 [M-H]⁻ | [21] |

HPLC offers an alternative to GC-MS and can be tailored for high sensitivity.

Methodology Outline:

-

Sample Preparation: Urine samples are collected.

-

Derivatization: To enable sensitive detection, GA and 3-HGA are derivatized with a fluorescent tag, such as 1-pyrenebutyric hydrazide (PBH).[23][24]

-

HPLC Separation: The derivatized sample is injected into an HPLC system. Separation is achieved on a C18 reverse-phase column using a gradient elution with a mobile phase, typically a mixture of methanol, acetonitrile, and water.[23][24]

-

Fluorescence Detection: The separated, fluorescently-tagged compounds are detected by a fluorescence detector set to the specific excitation and emission wavelengths of the tag (e.g., excitation at 345 nm, emission at 475 nm for PBH).[23][24]

-

Quantification: Concentration is determined by comparing the peak area to a standard curve prepared with known concentrations of GA and an internal standard.[23] This method has shown high sensitivity, with a limit of detection of 0.2 µmol/L for GA.[23][24]

The following diagram outlines a typical workflow for the quantification of glutaric acid in a clinical laboratory setting using mass spectrometry.

References

- 1. testbook.com [testbook.com]

- 2. Glutaric Acid | C5H8O4 | CID 743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. collegedunia.com [collegedunia.com]

- 4. Glutaric acid - Wikipedia [en.wikipedia.org]

- 5. Glutaric Acid Formula - GeeksforGeeks [geeksforgeeks.org]

- 6. GLUTARIC ACID - Ataman Kimya [atamanchemicals.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. US2168844A - Production of glutaric acid - Google Patents [patents.google.com]

- 9. Glutaric acid synthesis - chemicalbook [chemicalbook.com]

- 10. US2945060A - Process for glutaric acid manufacture - Google Patents [patents.google.com]

- 11. GLUTARIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. researchgate.net [researchgate.net]

- 13. Glutaric Acidemia, Pathogenesis and Nutritional Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. metabolicsupportuk.org [metabolicsupportuk.org]

- 15. genomicseducation.hee.nhs.uk [genomicseducation.hee.nhs.uk]

- 16. Glutaric aciduria type 1 - Wikipedia [en.wikipedia.org]

- 17. Quantification of glutaric acid by isotope dilution mass spectrometry for patients with glutaric acidemia type I: selected ion monitoring vs. selected ion storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. metbio.net [metbio.net]

- 19. Detection of glutaric acidemia type 1 in infants through tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pragolab.cz [pragolab.cz]

- 22. Enhanced differentiation between 3‐hydroxyglutaric and 2‐hydroxyglutaric acids facilitates diagnostic testing for glutaric aciduria type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Quantification of glutaric and 3-hydroxyglutaric acids in urine of glutaric acidemia type I patients by HPLC with intramolecular excimer-forming fluorescence derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. familiasga.com [familiasga.com]

The Biochemical Pathway of Ribaric Acid: An Uncharted Territory in Metabolism

Researchers, scientists, and drug development professionals exploring the metabolic landscape will find that while the compound known as ribaric acid is documented as a chemical entity, its journey through the intricate network of biochemical pathways within living organisms remains largely unelucidated. Despite its availability from chemical suppliers and a general classification as a monosaccharide derivative, a detailed, publicly available map of its synthesis, degradation, and physiological function is conspicuously absent from the current scientific literature.

Ribaric acid is listed with the CAS number 33012-62-3 and a molecular formula of C5H8O7.[][2][3] It is categorized under carbohydrates and is described by at least one supplier as a biomedical compound with potential anti-inflammatory properties, suggested for use in alleviating symptoms of rheumatoid arthritis and osteoarthritis.[] However, beyond this basic chemical identity and a broad, unsubstantiated claim of biological activity, the core biochemical data requested by researchers—such as metabolic pathways, quantitative data from experimental studies, and detailed experimental protocols—are not available in published scientific resources.

Searches for the biosynthesis, metabolism, and specific functions of ribaric acid do not yield specific pathways for this compound. The available literature extensively covers the metabolism of other classes of acids, such as fatty acids, dicarboxylic acids, and the general metabolic activation of carboxylic acids, but a specific pathway for ribaric acid is not described.[4][5][6][7]

Potential Areas for Future Investigation

Given the absence of established pathways, the field is open for novel research. A hypothetical investigation into the biochemical pathway of ribaric acid would likely begin by exploring its relationship to the metabolism of other five-carbon sugar acids. Potential avenues for research could include:

-

Biosynthesis: Investigating whether ribaric acid is an intermediate or a byproduct of the pentose phosphate pathway or uronic acid pathway. Key enzymes such as dehydrogenases and oxidases acting on ribose or related sugars would be primary targets for investigation.

-

Catabolism: Determining how the carbon skeleton of ribaric acid is broken down. This could involve pathways similar to those for other sugar acids, potentially leading to intermediates of glycolysis or the citric acid cycle.

-

Physiological Function: Elucidating its purported anti-inflammatory role. This would involve studying its interaction with key inflammatory signaling pathways, such as the NF-κB or MAPK pathways.

Hypothetical Experimental Workflow

For researchers embarking on the initial characterization of ribaric acid metabolism, a logical experimental workflow would be essential. The following diagram illustrates a potential approach to begin elucidating this unknown pathway.

Caption: A potential experimental workflow for the initial discovery and characterization of a novel biochemical pathway.

It is also possible that "ribaric acid" is a non-standard name or a misspelling of a more well-documented compound, such as ribonic acid or riburonic acid , which are known intermediates in carbohydrate metabolism.[8] Researchers interested in this area are encouraged to verify the precise identity of the compound of interest.

Until dedicated research is conducted and published, the biochemical pathway of ribaric acid remains a blank slate, representing an opportunity for discovery in the field of metabolic research.

References

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Ribaric acid CAS#: 33012-62-3 [m.chemicalbook.com]

- 4. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic activation of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Riburonic acid | C5H8O6 | CID 101410025 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Cellular Role of 2,3,4-Trihydroxypentanedioic Acid: A Review of Current Knowledge

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide serves to consolidate the current understanding of 2,3,4-trihydroxypentanedioic acid, also known by its synonyms pentaric acid, ribaric acid, and arabinaric acid. Despite its defined chemical structure, a comprehensive review of publicly available scientific literature reveals a significant scarcity of information regarding its specific functions within cellular systems. This document will summarize the limited existing data and highlight the considerable gaps in our knowledge, thereby identifying critical areas for future research.

Current State of Knowledge

Information on the cellular functions of this compound is sparse. The compound is cataloged in chemical databases such as PubChem and ChemicalBook, which provide fundamental physicochemical properties. One notable mention in the scientific literature identifies "Pentaric Acid" as a modifier used in the microstructure for the transcutaneous and intracutaneous drug delivery of cyclosporin A.[1] This suggests a potential application in pharmaceutical formulation, though it does not elucidate a direct biological role within the cell.

Furthermore, this compound is listed within a broad database of organic molecules in a study exploring the origins of intermediary metabolism.[2] However, this context does not specify its involvement in any particular metabolic pathway or its function as a metabolite.

Gaps in Understanding and Future Research Directions

The core requirements of an in-depth technical guide—cellular function, metabolic and signaling pathways, quantitative data, and specific experimental protocols—remain largely unaddressed in the current body of scientific literature for this compound.

Key unanswered questions include:

-

Cellular Function: What is the specific role of this compound in cellular physiology? Is it an intermediate in a metabolic pathway, a signaling molecule, a detoxification product, or does it have another function?

-

Metabolic Pathways: What are the enzymatic pathways for the biosynthesis and degradation of this compound in cells? Identifying the enzymes that act upon this substrate is crucial.

-

Signaling Involvement: Does this compound participate in or modulate any cellular signaling pathways?

-

Cellular Transport: How does this molecule enter and exit cells? Are there specific transporters involved?

-

Physiological and Pathophysiological Relevance: Is this molecule present in human cells or other organisms under normal or disease conditions? What are its physiological concentrations?

The absence of this fundamental information makes it impossible to construct diagrams of its signaling pathways or experimental workflows as requested.

General Experimental Approaches for Future Investigation

While specific protocols for this compound are not available, researchers can adapt established methodologies for the study of other organic acids in cellular contexts. A general workflow for investigating the cellular function of a novel small molecule is proposed below.

Caption: A generalized experimental workflow for characterizing the cellular function of a novel small molecule like this compound.

Conclusion

The current scientific literature provides minimal insight into the cellular function of this compound. Its documented use as a drug delivery modifier is the most concrete piece of information available. The significant knowledge gaps regarding its metabolic and signaling roles present a clear opportunity for novel research. The scientific community, including researchers in biochemistry, cell biology, and pharmacology, is encouraged to undertake foundational studies to elucidate the biological significance of this molecule. Such research would be instrumental in determining if this compound holds untapped potential in cellular physiology or as a therapeutic target.

References

An In-depth Guide to the Isomers and Stereochemistry of 2,3,4-Trihydroxypentanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trihydroxypentanedioic acid, a C5 aldaric acid, is a polyhydroxy dicarboxylic acid with significant stereochemical complexity. Its isomers are obtained from the oxidation of pentose sugars and serve as valuable chiral building blocks in various chemical syntheses, including the development of novel pharmaceuticals and biodegradable polymers. Understanding the stereoisomeric forms of this acid is crucial for controlling the stereochemistry of target molecules and for investigating the structure-activity relationships of new chemical entities. This technical guide provides a comprehensive overview of the isomers of this compound, their stereochemical relationships, methods for their synthesis and characterization, and a summary of their key physicochemical properties.

Stereoisomers of this compound

This compound possesses two chiral centers (at C2 and C4) and a central carbon (C3) that can be a pseudoasymmetric center. This leads to the existence of four stereoisomers: a pair of enantiomers and two meso compounds. The identity of the isomer is determined by the stereochemistry of the parent pentose sugar from which it is derived.

The stereoisomers are:

-

Ribaric Acid: A meso compound derived from the oxidation of D-ribose or L-ribose. It possesses a plane of symmetry and is therefore achiral and optically inactive.

-

Xylaric Acid: A meso compound formed from the oxidation of D-xylose or L-xylose. It also has a plane of symmetry, rendering it achiral and optically inactive.

-

D-Arabinaric Acid (or D-Lyxaric Acid): A chiral isomer obtained from the oxidation of D-arabinose or D-lyxose. It is optically active.

-

L-Arabinaric Acid (or L-Lyxaric Acid): The enantiomer of D-arabinaric acid, produced from the oxidation of L-arabinose or L-lyxose. It rotates plane-polarized light to an equal but opposite degree compared to its D-enantiomer.

Fischer Projections of the Stereoisomers

The stereochemical relationships between the isomers are best visualized using Fischer projections.

Physicochemical Properties

The stereochemical differences between the isomers of this compound give rise to distinct physicochemical properties. As diastereomers, the meso forms (ribaric and xylaric acid) and the chiral arabinaric acids have different melting points, solubilities, and spectroscopic characteristics. Enantiomers (D- and L-arabinaric acid) share identical physical properties except for their interaction with plane-polarized light.

| Isomer | Parent Sugar(s) | Stereochemistry | Melting Point (°C) | Specific Rotation ([(\alpha)]D) |

| Ribaric Acid | D/L-Ribose | Meso | 125-126 | 0° |

| Xylaric Acid | D/L-Xylose | Meso | 148-152 | 0° |

| D-Arabinaric Acid | D-Arabinose, D-Lyxose | Chiral | 157-160 | +22° to +24° |

| L-Arabinaric Acid | L-Arabinose, L-Lyxose | Chiral | 157-160 | -22° to -24° |

Note: The values presented are approximate and can vary based on the purity of the sample and the experimental conditions.

Experimental Protocols

Synthesis of this compound Isomers via Nitric Acid Oxidation

A general and effective method for the synthesis of aldaric acids is the oxidation of the corresponding aldopentoses with nitric acid. An improved procedure has been described that enhances the isolation of the aldaric acids from the nitric acid oxidant.[1][2]

General Protocol:

-

Reaction Setup: In a well-ventilated fume hood, dissolve the chosen pentose sugar (e.g., D-ribose for ribaric acid) in concentrated nitric acid (e.g., 68%) with cooling in an ice bath. The molar ratio of nitric acid to sugar is typically high.

-

Initiation: A small amount of a catalyst, such as sodium nitrite, can be added to initiate the oxidation process.

-

Reaction: The reaction mixture is stirred at a controlled temperature (often starting at low temperatures and gradually warming to room temperature) for a period ranging from several hours to a day. The progress of the reaction can be monitored by the evolution of nitrogen oxides.

-

Work-up and Isolation: After the reaction is complete, the excess nitric acid is removed, typically by vacuum distillation or by repeated evaporation with water. The resulting syrup or solid is then subjected to purification.

-

Purification: Purification methods vary depending on the specific isomer.

-

For meso compounds (Ribaric and Xylaric Acid): These isomers often crystallize directly from the concentrated reaction mixture upon cooling. Recrystallization from water or aqueous ethanol can be used for further purification.

-

For chiral isomers (Arabinaric Acid): The separation of diastereomers can be more challenging. Often, the aldaric acids are converted to their salts (e.g., calcium or potassium salts) to exploit differences in solubility for fractional crystallization. Alternatively, chromatographic methods can be employed.

-

Characterization of Isomers

1. Polarimetry: The optical activity of the synthesized aldaric acids is a key indicator of their stereochemistry.

-

Protocol: Prepare a solution of the purified aldaric acid in a suitable solvent (e.g., water) at a known concentration. Measure the optical rotation using a polarimeter at a specific wavelength (typically the sodium D-line, 589 nm) and temperature. Calculate the specific rotation. Meso compounds will exhibit no optical rotation.

2. Spectroscopic Methods (NMR): ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the isomers. While specific spectral data for each isomer is not widely published, the expected chemical shifts can be predicted based on the molecular structure.

-

Expected ¹H NMR Features:

-

Signals for the methine protons (H-C-OH) are expected in the range of 4.0-4.5 ppm.

-

The coupling patterns between these protons will be indicative of their relative stereochemistry.

-

The protons of the carboxylic acid groups will appear as broad singlets at a downfield chemical shift (typically >10 ppm).

-

-

Expected ¹³C NMR Features:

-

The carbonyl carbons of the carboxylic acid groups will resonate at approximately 170-180 ppm.

-

The carbons bearing the hydroxyl groups (C-OH) will appear in the range of 65-75 ppm.

-

The symmetry of the meso compounds (ribaric and xylaric acid) will result in a smaller number of unique signals in the ¹³C NMR spectrum compared to the chiral arabinaric acids.

-

Signaling Pathways and Logical Relationships

The synthesis of the different stereoisomers of this compound is directly linked to the stereochemistry of the starting pentose sugar. This relationship can be visualized as a signaling pathway where the input is the specific pentose isomer and the output is the corresponding aldaric acid.

Conclusion

The stereoisomers of this compound represent a fascinating and synthetically useful family of molecules. Their stereochemistry is directly inherited from their parent pentose sugars, leading to two meso compounds (ribaric and xylaric acid) and a pair of enantiomers (D- and L-arabinaric acid). The distinct physicochemical properties of these diastereomers allow for their separation and purification, primarily through fractional crystallization of their salts. The protocols outlined in this guide provide a foundation for the synthesis and characterization of these valuable chiral building blocks, which hold significant potential for applications in drug discovery and materials science. Further research into their spectroscopic properties and biological activities will undoubtedly uncover new opportunities for their use.

References

Unveiling the Presence of Organic Acids in Flora: A Technical Examination

An initial investigation into the natural occurrence of trihydroxyglutaric acid in botanical specimens has yielded no direct evidence of its presence within the plant kingdom. Extensive database searches and a review of the available scientific literature did not reveal any documented instances of trihydroxyglutaric acid as a naturally occurring metabolite in plants.

In light of this, this technical guide will pivot to a comprehensive examination of a closely related and well-documented organic acid found in plants: tartaric acid . Tartaric acid, or 2,3-dihydroxybutanedioic acid, shares structural similarities with the requested compound and is a significant component in a variety of plant species, most notably grapes (Vitis vinifera). This guide will provide an in-depth overview of the natural occurrence, biosynthesis, and analytical methodologies for tartaric acid, offering valuable insights for researchers, scientists, and professionals in drug development.

Quantitative Data on Organic Acid Composition in Plants

The concentration of organic acids can vary significantly between plant species and even different tissues within the same plant. Grapes are a primary source of tartaric acid, where it plays a crucial role in the taste and chemical stability of wine.[1] The following table summarizes the quantitative data on the occurrence of tartaric acid and other major organic acids in Vitis vinifera and other plants.

| Plant Species | Plant Part | Tartaric Acid Concentration | Malic Acid Concentration | Citric Acid Concentration | Reference |

| Vitis vinifera (cv. Thompson Seedless) | Berries | Present (unquantified) | Present (unquantified) | Present (unquantified) | [2][3] |

| Vitis vinifera (various cultivars) | Must | 2 - 6 g/L | Up to 25 g/L (unripe) | 0.5 - 1 g/L | [1] |

| Vitis vinifera (cv. Agin Beyazi) | Must | 24.33 g/L | - | - | [4] |

| Vitis vinifera (Dalmatian native cultivars) | Must | 2.3 - 4.0 g/L | 0.2 - 0.9 g/L | - | [5] |

| Vitis vinifera (cv. Çalkarası) | Berries | 4.68 - 19.17 g/L | 1.06 - 2.49 g/L | - | [6] |

| Vitis vinifera (cv. Shiraz) | Berries | 6.31 - 24.70 g/L | 1.69 - 3.20 g/L | - | [6] |

| Vitis vinifera (white grape cultivars) | Grapes | 4.98 - 7.48 g/L | 1.43 - 3.40 g/L | 30 - 164 mg/L | [7] |

| Tamarindus indica | - | 23.75 mg/g | - | - | [8] |

| Adansonia digitata | Pulp | - | - | 56.00 mg/g | [8] |

Biosynthesis of Tartaric Acid in Plants

The primary pathway for tartaric acid biosynthesis in higher plants, particularly in grapes, originates from L-ascorbic acid (Vitamin C). The most recognized pathway involves the cleavage of the carbon chain of a precursor derived from L-ascorbic acid.

Experimental Protocols for Organic Acid Analysis

The accurate quantification of organic acids in plant materials requires robust extraction and analytical procedures. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

1. Sample Preparation and Extraction

A common method for extracting organic acids from plant tissue involves the following steps:

-

Homogenization: A known weight of the plant material (e.g., 1 gram) is homogenized. To prevent enzymatic degradation, this is often done in a solvent like 70% ethanol.[8]

-

Extraction: The homogenized sample is subjected to extraction, which can be enhanced using methods like ultrasonication for a specified period (e.g., 1 hour).[8]

-

Centrifugation and Filtration: The mixture is then centrifuged to separate the solid plant debris from the liquid extract. The resulting supernatant is filtered to remove any remaining particulate matter.[8]

-

Purification (Optional but Recommended): Solid-phase extraction (SPE) with a C18 cartridge can be employed to remove interfering compounds from the extract, with high recovery rates for tartaric acid.[1]

2. Chromatographic Analysis

The quantification of tartaric acid in the prepared extract is typically performed using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

-

Chromatographic System: A standard HPLC system equipped with a UV-Vis detector is suitable.

-

Column: A C18 column (e.g., LiChrosorb RP-18, 250 x 4.6 mm, 5 µm) is commonly used for the separation of organic acids.[1]

-

Mobile Phase: An isocratic mobile phase is often employed. A common mobile phase is a dilute solution of a strong acid, such as 5 mM phosphoric acid, adjusted to a low pH (e.g., 2.1).[1]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[9]

-

Detection: Detection is carried out using a UV detector set at a wavelength of 210 nm.[9]

-

Quantification: The concentration of tartaric acid in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated using standard solutions of known tartaric acid concentrations.

Experimental Workflow for Organic Acid Analysis

The following diagram illustrates a typical workflow for the analysis of organic acids in plant samples.

References

- 1. scispace.com [scispace.com]

- 2. Sugars and Organic Acids of Vitis vinifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sugars and Organic Acids of Vitis vinifera - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. austinpublishinggroup.com [austinpublishinggroup.com]

- 7. researchgate.net [researchgate.net]

- 8. plantsjournal.com [plantsjournal.com]

- 9. ijnrd.org [ijnrd.org]

An In-depth Technical Guide to the Enzymatic Synthesis of Pentaric Acid (D-Glucaric Acid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-glucaric acid, a top value-added chemical derived from biomass, holds significant promise in various industries, including polymers, detergents, pharmaceuticals, and food. Traditionally produced through the chemical oxidation of glucose with nitric acid, this method is fraught with challenges, including low selectivity, the generation of polluting byproducts, and high costs.[1] Consequently, the development of sustainable and efficient biological production routes has garnered considerable attention. This technical guide provides a comprehensive overview of the enzymatic synthesis of D-glucaric acid, focusing on the core metabolic pathways, key enzymes, experimental protocols, and quantitative production data.

The primary biological route for D-glucaric acid production from glucose involves a synthetic pathway constructed in microbial hosts such as Escherichia coli and Saccharomyces cerevisiae.[1][2] This pathway leverages enzymes from various organisms to create a novel metabolic route not found in nature. The core of this pathway is a three-step conversion of glucose-6-phosphate to D-glucaric acid via the intermediate myo-inositol.[3][1]

The Core Enzymatic Pathway

The most well-established enzymatic pathway for D-glucaric acid synthesis from glucose involves three key heterologous enzymes: myo-inositol-1-phosphate synthase (Ino1), myo-inositol oxygenase (MIOX), and uronate dehydrogenase (Udh).[3][1] An endogenous phosphatase is also required to dephosphorylate myo-inositol-1-phosphate.[1]

Signaling Pathway Diagram

The following diagram illustrates the central enzymatic pathway for the conversion of glucose to D-glucaric acid.

Caption: The core enzymatic pathway for D-glucaric acid synthesis.

Key Enzymes and Their Characteristics

The successful implementation of the D-glucaric acid synthesis pathway relies on the efficient expression and activity of the three core enzymes.

-

myo-Inositol-1-Phosphate Synthase (Ino1): This enzyme catalyzes the conversion of glucose-6-phosphate to myo-inositol-1-phosphate. The gene encoding Ino1 is often sourced from Saccharomyces cerevisiae.[1]

-

myo-Inositol Oxygenase (MIOX): MIOX is a crucial and often rate-limiting enzyme that oxidizes myo-inositol to D-glucuronic acid.[3][1] Homologs from various sources have been used, including mouse (Mus musculus) and Arabidopsis thaliana.[1][2] The low stability and activity of MIOX present a significant challenge in optimizing the pathway.[3]

-

Uronate Dehydrogenase (Udh): This enzyme catalyzes the final step, the oxidation of D-glucuronic acid to D-glucaric acid. The Udh from Pseudomonas syringae is commonly used and has been shown to be highly active.[1][4]

Quantitative Data on D-Glucaric Acid Production

Significant progress has been made in improving D-glucaric acid titers through metabolic engineering and fermentation optimization. The following tables summarize key production data from various studies.

Table 1: D-Glucaric Acid Production in Engineered E. coli

| Strain / Condition | Carbon Source | Titer (g/L) | Yield (g/g) | Reference |

| BL21 Star (DE3) with Ino1, MIOX, Udh | Glucose | > 1 | Not Reported | [1] |

| Engineered BL21 (DE3) | Sucrose | ~1.42 | ~0.142 | [5] |

| Fed-batch culture with co-expression of Udh | Glucuronic Acid | 5.24 ± 0.015 | Not Reported | [4] |

Table 2: D-Glucaric Acid Production in Engineered S. cerevisiae

| Strain / Condition | Carbon Source | Titer (g/L) | Yield (g/g myo-inositol / g glucose) | Reference |

| Engineered S. cerevisiae with MIOX4-Udh fusion | Glucose | 4.9 | Not Reported | [2][6] |

| Final engineered strain GA-ZII (shake flask) | Glucose | 8.49 | 1.167 / 0.104 | [2][6] |

| Final engineered strain GA-ZII (5-L bioreactor) | Glucose | 15.6 | 1.167 / 0.241 | [2][6][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the enzymatic synthesis of D-glucaric acid.

General Experimental Workflow

The following diagram outlines a typical workflow for the development of a D-glucaric acid-producing microbial strain.

Caption: A generalized experimental workflow for microbial D-glucaric acid production.

Enzyme Activity Assays

This protocol is adapted from previously described methods.[1]

-

Reaction Buffer Preparation: Prepare a reaction buffer consisting of 50 mM Tris-acetate (pH 7.5), 0.8 mM NAD+, 14 mM NH4Cl, 5 mM β-mercaptoethanol, and 5 mM glucose-6-phosphate.

-

Cell Lysate Preparation: Prepare cell lysates from the engineered strain expressing Ino1. Determine the total protein concentration of the lysates using the Bradford method.

-

Reaction Initiation: Initiate the reaction by adding the cell lysate to the reaction buffer.

-

Incubation: Incubate the reaction mixtures for 1 hour at 37°C.

-

Reaction Termination: Terminate the reactions by adding 0.4 volumes of 20% trichloroacetic acid.

-

Analysis: Analyze the formation of myo-inositol-1-phosphate using a suitable method, such as HPLC.

This protocol is based on monitoring NADH generation.[8]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM sodium phosphate buffer (pH 8.0), 2.5 mM D-glucuronic acid, and 0.9 mM NAD+.

-

Cell Lysate Preparation: Prepare cell lysates from the engineered strain expressing Udh.

-

Reaction Initiation: Initiate the reaction by adding the bacterial lysate to the reaction mixture.

-

Spectrophotometric Measurement: Monitor the generation of NADH by measuring the increase in absorbance at 340 nm using a spectrophotometer.

-

Activity Calculation: Calculate the enzyme activity based on the rate of NADH formation.

Shake Flask Fermentation Protocol

This protocol is a general guideline for small-scale production experiments.[6]

-

Seed Culture: Inoculate a single colony of the engineered yeast strain into Yeast Extract-Peptone-Dextrose (YPD) medium and grow for 16 hours at 30°C with shaking at 220 rpm.

-

Production Culture: Inoculate 50 mL of fresh YPD medium containing 10.8 g/L myo-inositol with the seed culture to an initial OD600 of 0.2.

-

Incubation: Ferment for up to 10 days at 30°C with shaking at 220 rpm.

-

Feeding: Add 5 g/L glucose to the culture at 24 and 48 hours of fermentation.

-

Sampling and Analysis: Periodically take samples to measure cell density (OD600) and the concentrations of glucose, D-glucaric acid, myo-inositol, and ethanol by HPLC.

Fed-Batch Fermentation in a Bioreactor

For larger-scale production, a fed-batch fermentation strategy is often employed.[4][6]

-

Bioreactor Setup: Prepare a 5-L bioreactor with YPD medium.

-

Inoculation: Inoculate the bioreactor with a seed culture of the engineered strain.

-

Fed-Batch Feeding: When the initial glucose is nearly consumed (e.g., residual concentration around 10 g/L), start a constant feeding of a concentrated glucose solution.[4]

-

Induction: For inducible expression systems, add the inducer (e.g., IPTG) when the cell density reaches a certain level (e.g., OD600 of 30).[4]

-

Substrate Addition: If starting from an intermediate, add the substrate (e.g., 30 g/L glucuronic acid) at a controlled rate.[4]

-

Process Control: Maintain the pH, temperature, and dissolved oxygen at optimal levels throughout the fermentation.

-

Termination: Stop the fermentation when the glucose consumption rate slows significantly.

-

Analysis: Analyze the final D-glucaric acid concentration in the fermentation broth by HPLC.

Purification of D-Glucaric Acid

The recovery and purification of D-glucaric acid from the fermentation broth can be challenging due to its high solubility and tendency to form lactones.[9][10] A common method involves antisolvent crystallization.[9][11]

-

pH Adjustment: Adjust the pH of the cell-free fermentation broth to 3.5 to form monopotassium glucarate.[9]

-

Antisolvent Addition: Slowly add an antisolvent such as acetone or isopropanol to the solution with stirring to induce crystallization.[9][10]

-

Crystallization: Cool the mixture to 4°C for 24 hours to promote crystal growth and increase the yield.[9]

-

Recovery: Recover the crystals by vacuum filtration.

-

Washing: Wash the filtered product with a solvent/water mixture (e.g., 50% acetone/water) to remove residual impurities.[9]

Conclusion

The enzymatic synthesis of D-glucaric acid represents a promising and sustainable alternative to traditional chemical methods. Significant advancements in metabolic engineering and fermentation technology have led to substantial increases in production titers. The key to further improving the efficiency of this bioprocess lies in overcoming the limitations of rate-limiting enzymes, particularly MIOX, and optimizing the overall metabolic flux towards the desired product. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to further develop and scale up the biological production of this valuable platform chemical.

References

- 1. Production of Glucaric Acid from a Synthetic Pathway in Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Enhancing glucaric acid production from myo-inositol in Escherichia coli by eliminating cell-to-cell variation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Biosynthesis of D-glucaric acid from sucrose with routed carbon distribution in metabolically engineered Escherichia coli [pubmed.ncbi.nlm.nih.gov]

- 6. Efficient Production of Glucaric Acid by Engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient Production of Glucaric Acid by Engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Separation of bio-based glucaric acid via antisolvent crystallization and azeotropic drying - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC03984A [pubs.rsc.org]

- 10. Separation of bio-based glucaric acid via antisolvent crystallization and azeotropic drying - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. info.ornl.gov [info.ornl.gov]

The Enigmatic Role of Arabinaric Acid: A Biochemical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arabinaric acid, a sugar dicarboxylic acid, remains a molecule of significant interest yet limited characterization within the biochemical landscape. This technical guide synthesizes the current, albeit sparse, understanding of arabinaric acid and, by drawing parallels with structurally related molecules, postulates its potential biochemical significance. The content herein is intended to serve as a foundational resource for researchers and drug development professionals, aiming to stimulate further investigation into the metabolic and signaling roles of this intriguing compound. We present hypothetical pathways and detailed experimental protocols to guide future research endeavors.

Introduction

Carboxylic acids are pivotal players in cellular metabolism and signaling. While the functions of many, such as citric acid and its intermediates, are well-established, a significant number of these organic acids remain under-investigated. Arabinaric acid, a C5 dicarboxylic acid derived from the pentose sugar arabinose, falls into this latter category. Despite its simple structure, a comprehensive understanding of its biochemical role is conspicuously absent from the scientific literature. This document aims to bridge this knowledge gap by providing a theoretical framework and actionable experimental designs to elucidate the function of arabinaric acid.

Physicochemical Properties of Arabinaric Acid

A thorough understanding of a molecule's physical and chemical properties is fundamental to deciphering its biological function.

| Property | Value | Source |

| Molecular Formula | C₅H₈O₇ | PubChem |

| Molecular Weight | 180.11 g/mol | PubChem |

| IUPAC Name | (2R,3S,4R)-2,3,4-trihydroxypentanedioic acid | PubChem |

| Canonical SMILES | C(C(C(C(=O)O)O)O)(C(=O)O)O | PubChem |

| CAS Number | Not Available | - |

Postulated Biochemical Roles and Signaling Pathways

Direct evidence for the biochemical roles of arabinaric acid is currently unavailable in published literature. However, based on its structure as a dicarboxylic sugar acid, we can hypothesize several potential functions and signaling involvements.

Potential Metabolic Intermediary

Given its structural similarity to other aldaric acids, arabinaric acid could potentially serve as an intermediate in lesser-known carbohydrate metabolic pathways. It may arise from the oxidation of L-arabinose or L-arabonate. Its dicarboxylic nature suggests it could be a substrate for various dehydrogenases and decarboxylases.

A hypothetical metabolic pathway for the formation and degradation of arabinaric acid is proposed below.

Putative Signaling Molecule

Several carboxylic acids act as signaling molecules in various organisms. For instance, in plants, changes in carboxylic acid concentrations can trigger stress responses. It is plausible that arabinaric acid could function as a signaling molecule, potentially influencing pathways related to oxidative stress, nutrient sensing, or developmental processes.

The following diagram illustrates a speculative signaling cascade initiated by arabinaric acid.

Proposed Experimental Protocols

To investigate the hypothetical roles of arabinaric acid, a series of targeted experiments are necessary. The following protocols provide a starting point for researchers.

Protocol for Investigating the Metabolic Fate of Arabinaric Acid

Objective: To determine if arabinaric acid is metabolized by cellular systems and to identify its metabolic products.

Methodology: Stable Isotope Tracing

-

Synthesis of Labeled Arabinaric Acid: Synthesize ¹³C-labeled arabinaric acid.

-

Cell Culture: Culture a relevant cell line (e.g., a plant protoplast system or a microbial culture) in a defined medium.

-

Incubation: Supplement the medium with ¹³C-labeled arabinaric acid at a known concentration and incubate for various time points.

-

Metabolite Extraction: Harvest the cells and perform a polar metabolite extraction using a methanol/chloroform/water solvent system.

-

LC-MS/MS Analysis: Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify ¹³C-labeled downstream metabolites.

-

Data Analysis: Compare the metabolomic profiles of labeled and unlabeled control cells to trace the metabolic fate of arabinaric acid.

The workflow for this experiment is visualized below.

A Technical Guide to the Stereospecific Synthesis of 2,3,4-Trihydroxypentanedioic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the stereospecific synthesis of the four isomers of 2,3,4-trihydroxypentanedioic acid, also known as pentaric acids. The primary and most effective method for achieving stereocontrol is the nitric acid oxidation of readily available pentose sugars. This guide provides a comprehensive overview of the experimental protocols, quantitative data, and logical workflows for the synthesis of xylaric acid, D-arabinaric acid, L-arabinaric acid, and ribaric acid.

Core Synthesis Strategy: Nitric Acid Oxidation of Pentoses

The controlled oxidation of pentoses with nitric acid allows for the stereospecific conversion of the C1 aldehyde and the C5 primary alcohol to carboxylic acid functionalities, yielding the corresponding this compound. The stereochemistry of the starting pentose is retained in the product, making this a powerful method for accessing all four stereoisomers. The reactions for xylaric, D-arabinaric, and L-arabinaric acids are effectively carried out in a computer-controlled reactor, ensuring precise management of reaction parameters.[1][2]

The overall synthetic pathway can be visualized as follows:

Caption: General workflow for the synthesis of this compound isomers.

Experimental Protocols

The following protocols are based on the work of Hinton et al. and represent an improved and controlled method for the synthesis and isolation of pentaric acids.[1][2]

Synthesis of Xylaric Acid from D-Xylose

-

Reaction Setup: A computer-controlled reactor is charged with D-xylose and concentrated nitric acid.

-

Reaction Conditions: The reaction is typically carried out under an oxygen atmosphere to facilitate the regeneration of nitric acid. The temperature and pressure are carefully controlled throughout the reaction.

-

Isolation: Due to the meso nature of xylaric acid, direct crystallization from the reaction mixture can be challenging. Conversion to a crystalline derivative, such as N,N'-dimethylxylaramide, can facilitate isolation. The diamide can then be hydrolyzed back to the disodium salt of xylaric acid.

Synthesis of D- and L-Arabinaric Acid from D- and L-Arabinose

-

Reaction Setup: Similar to the synthesis of xylaric acid, the respective arabinose isomer is oxidized with nitric acid in a computer-controlled reactor.

-

Stereochemistry: The oxidation of D-arabinose yields the optically active D-arabinaric acid, while L-arabinose produces the corresponding L-enantiomer.[3][4]

-

Isolation and Purification: The arabinaric acids are often isolated from the reaction mixture by conversion to their crystalline N,N'-dimethylarabinaramides. This derivatization allows for efficient purification. Subsequent hydrolysis of the purified diamide yields the disodium salt of the respective arabinaric acid isomer.[1][2]

Synthesis of Ribaric Acid from D-Ribose

-

Reaction Setup: D-ribose is oxidized using nitric acid.

-

Isolation: Ribaric acid is uniquely isolated from the reaction mixture as the crystalline 1,4(5,2)-ribarolactone.[1] This spontaneous lactonization provides a direct and efficient method for purification. The structure of this lactone has been confirmed by X-ray crystallography.[1]

The logical flow for the synthesis and isolation of the chiral arabinaric acid isomers is depicted below:

Caption: Isolation strategy for D- and L-arabinaric acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesized this compound isomers. Please note that specific yields can vary based on the precise reaction conditions and purification methods employed.

| Isomer | Starting Material | Key Isolation Method | Stereochemistry |

| Xylaric Acid | D-Xylose | Derivatization to N,N'-dimethylxylaramide | meso |

| D-Arabinaric Acid | D-Arabinose | Derivatization to N,N'-dimethyl-D-arabinaramide | Optically Active |

| L-Arabinaric Acid | L-Arabinose | Derivatization to N,N'-dimethyl-L-arabinaramide | Optically Active |

| Ribaric Acid | D-Ribose | Crystallization as 1,4(5,2)-ribarolactone | meso |

Conclusion

The stereospecific synthesis of this compound isomers is reliably achieved through the nitric acid oxidation of corresponding pentose sugars. This method provides excellent control over the stereochemistry of the final products. The development of computer-controlled reaction systems and effective isolation procedures, such as derivatization to crystalline amides or isolation of stable lactones, has significantly improved the accessibility of these valuable chiral building blocks for applications in drug development and materials science.

References

2,3,4-Trihydroxypentanedioic Acid in Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches have revealed a significant lack of specific experimental data on the direct role of 2,3,4-trihydroxypentanedioic acid in established metabolic pathways. This guide, therefore, provides a theoretical framework based on its chemical properties as an aldaric acid and its potential relationship to pentose metabolism. The metabolic pathways and experimental protocols described are general to the class of aldaric acids and are not experimentally validated for this compound itself.

Introduction

This compound, also known by synonyms such as pentaric acid, ribaric acid, or 2,3,4-trihydroxyglutaric acid, is a dicarboxylic sugar acid. As an aldaric acid, it is characterized by a five-carbon chain with carboxyl groups at both termini and hydroxyl groups on the intervening carbons. While its specific biological functions remain uncharacterized, its structure suggests a potential role as a metabolic intermediate derived from the oxidation of pentose sugars, such as ribose or arabinose.

This technical guide aims to provide a comprehensive overview of the hypothetical metabolic context of this compound, focusing on its potential biosynthesis, degradation, and the analytical methods pertinent to its study.

Hypothetical Metabolic Pathways

The involvement of this compound in metabolic pathways is not well-documented. However, based on its structure, its formation can be postulated through the oxidation of pentose sugars.

Biosynthesis

Aldaric acids are typically formed by the oxidation of the aldehyde and primary alcohol groups of an aldose sugar. Therefore, this compound could be a product of the oxidation of pentoses like D-ribose or D-arabinose. This oxidation could be a result of enzymatic or non-enzymatic processes.

A hypothetical pathway for the formation of this compound from a pentose precursor is illustrated below. This pathway is theoretical and not experimentally confirmed.

Caption: Hypothetical biosynthesis of this compound.

Degradation

The metabolic fate of this compound is unknown. It is plausible that, like other dicarboxylic acids, it could be degraded through pathways such as beta-oxidation, although this has not been demonstrated.

Quantitative Data

There is no quantitative data available in the scientific literature regarding the physiological or pathological concentrations of this compound in any biological fluids or tissues.

Experimental Protocols

Specific experimental protocols for the detection and quantification of this compound are not established. However, general methods for the analysis of organic acids in biological samples, particularly urine, can be adapted for this purpose.

Sample Preparation for Organic Acid Analysis

A common workflow for preparing biological samples for the analysis of organic acids is outlined below.

Caption: General workflow for organic acid analysis.

Methodology:

-

Sample Collection: Collect biological samples (e.g., urine, plasma) under standardized conditions.

-

Extraction: Acidify the sample and perform liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) or use solid-phase extraction (SPE) with an appropriate sorbent to isolate the organic acids.

-

Derivatization: Evaporate the solvent and derivatize the dried extract to increase the volatility and thermal stability of the organic acids for gas chromatography. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts carboxyl and hydroxyl groups to their trimethylsilyl (TMS) esters and ethers, respectively.

-

Analysis: Analyze the derivatized sample using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.

-

Principle: The derivatized sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, producing a unique mass spectrum for each compound.

-

Identification: Identification of this compound would rely on matching the retention time and mass spectrum of the derivatized analyte to that of a pure analytical standard.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is suitable for the analysis of less volatile and thermally labile compounds and may not require derivatization.

-

Principle: The sample is injected into the liquid chromatograph, and compounds are separated based on their interactions with the stationary and mobile phases. The eluent is then introduced into the mass spectrometer for detection and identification.

-

Identification: Similar to GC-MS, identification is based on comparing the retention time and mass spectrum of the analyte with a known standard.

Signaling Pathways

There is currently no information available in the scientific literature to suggest that this compound is involved in any signaling pathways.

Conclusion and Future Directions

This compound is a molecule with a chemical structure that suggests a potential link to pentose metabolism. However, its biological role, metabolic pathways, and physiological relevance are currently unknown. The lack of available data highlights a significant gap in our understanding of intermediary metabolism.

Future research in the following areas is warranted:

-

Metabolomics Studies: Untargeted metabolomics studies of biological fluids under various physiological and pathological conditions may help to identify and quantify this compound, providing clues to its origin and potential function.

-

Enzyme Assays: In vitro studies with purified enzymes, such as dehydrogenases and oxidases, could investigate the potential for enzymatic synthesis and degradation of this molecule from pentose precursors.

-

Isotope Tracing Studies: Stable isotope tracing experiments using labeled pentoses in cell cultures or animal models could definitively track the metabolic fate of these sugars and determine if this compound is a bona fide metabolic product.

The development of specific analytical standards and methodologies will be crucial for advancing research in this area and elucidating the potential role of this compound in health and disease.

Microbial Sources of Pentaric Acid: An In-depth Technical Guide

A Note on Terminology: The term "pentaric acid" is not a standard chemical name and does not uniquely identify a specific molecule. It could potentially refer to several five-carbon dicarboxylic acids. Given the context of microbial production of organic acids, this guide will focus on two likely candidates: Glutaric Acid , a five-carbon linear dicarboxylic acid, and Pentanoic Acid (also known as valeric acid), a five-carbon linear monocarboxylic acid. Both have garnered interest for their potential as platform chemicals and are microbially produced.

This technical guide provides a comprehensive overview of the microbial sources, biosynthetic pathways, and production parameters for glutaric acid and pentanoic acid. It is intended for researchers, scientists, and drug development professionals interested in the biotechnological production of these five-carbon organic acids.

Microbial Production of Glutaric Acid

Glutaric acid is a C5 α,ω-dicarboxylic acid with applications in the synthesis of polyesters, polyamides, and plasticizers. Microbial production of glutaric acid has been successfully demonstrated in engineered strains of Corynebacterium glutamicum and Escherichia coli.

Microbial Sources

The primary microbial hosts for glutaric acid production are metabolically engineered strains of:

-

Corynebacterium glutamicum : As a natural overproducer of L-lysine, an immediate precursor to a major glutaric acid biosynthesis pathway, C. glutamicum is a highly suitable chassis for glutaric acid production.[1][2][3]

-

Escherichia coli : The well-characterized genetics and rapid growth of E. coli make it a versatile host for metabolic engineering, and it has been successfully engineered to produce glutaric acid through various synthetic pathways.[4][5]

Biosynthetic Pathways

Two main biosynthetic routes have been engineered in microorganisms for the production of glutaric acid: the L-lysine degradation pathway and the reverse adipate degradation pathway.

This pathway leverages the high flux towards L-lysine in engineered C. glutamicum strains and introduces heterologous enzymes to convert L-lysine to glutaric acid. A common strategy involves the expression of genes from Pseudomonas putida.[1][2] The pathway proceeds as follows:

-

L-Lysine is converted to 5-aminovaleramide by L-lysine-2-monooxygenase (DavB).

-

5-aminovaleramide is hydrolyzed to 5-aminovalerate (5AVA) by 5-aminovaleramidase (DavA).

-

5-aminovalerate is transaminated to glutarate semialdehyde by 5-aminovalerate transaminase (DavT or GabT).[1][2]

-

Glutarate semialdehyde is oxidized to glutaric acid by glutarate semialdehyde dehydrogenase (DavD or GabD).[1][2]

Caption: Biosynthetic pathway of glutaric acid from L-lysine in engineered C. glutamicum.

A synthetic pathway, termed the reverse adipate degradation pathway (RADP), has been constructed in E. coli for glutarate production. This pathway utilizes enzymes identified from Thermobifida fusca.[6]

Caption: Simplified reverse adipate degradation pathway for glutaric acid production in E. coli.

Quantitative Data on Glutaric Acid Production

The following table summarizes the key production parameters for glutaric acid in engineered microorganisms reported in the literature.

| Microorganism Strain | Fermentation Mode | Substrate | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Reference |

| Corynebacterium glutamicum BE (pGA4) | Fed-batch | Glucose | 105.3 | 0.54 g/g | 1.53 | [2][3] |

| Corynebacterium glutamicum GTA-4 | Fed-batch | Glucose and Molasses | >90 | 0.70 mol/mol | 1.8 | [3] |

| Corynebacterium glutamicum (engineered) | Fed-batch | Glucose | 25.2 | 0.17 g/g | 0.32 | [4] |

| Escherichia coli LQ-1 | Fed-batch (30 L) | Glucose | 53.7 | 0.64 mol/mol | N/A | [4][5] |

| Escherichia coli Bgl4146 | Fed-batch | Glycerol | 36.5 mM (~4.8 g/L) | N/A | N/A | [6][7] |

Experimental Protocols

This protocol is a generalized procedure based on high-yield fed-batch fermentations.[2][3][4]

-

Inoculum Preparation: A seed culture is prepared by inoculating a single colony into a complex medium (e.g., LB or BHI) and incubating at 30°C with shaking until the exponential phase is reached. This is then used to inoculate a pre-culture in a minimal medium.

-

Bioreactor Setup: A sterilized bioreactor (e.g., 5 L) is filled with a defined minimal medium containing glucose as the carbon source, ammonium sulfate as the nitrogen source, and essential salts and vitamins. The pH is typically controlled at 7.0 with the addition of an alkaline solution (e.g., NH₄OH), and the temperature is maintained at 30°C. Dissolved oxygen (DO) is controlled at a setpoint (e.g., 20-30% of air saturation) by adjusting the agitation speed and aeration rate.

-

Batch Phase: The bioreactor is inoculated with the pre-culture, and the batch fermentation proceeds until the initial glucose is nearly depleted, often indicated by a sharp increase in the DO signal.

-

Fed-Batch Phase: A concentrated feeding solution containing glucose and other necessary nutrients is fed into the bioreactor to maintain a low glucose concentration and support continuous cell growth and product formation. The feeding strategy can be a constant feed rate or a pH-stat feeding strategy where the feed is triggered by a pH increase due to nutrient consumption.

-

Downstream Processing: After fermentation, the cells are removed from the broth by centrifugation or filtration. The glutaric acid in the supernatant can be purified through methods such as crystallization, after acidification and solvent extraction.

This protocol is a generalized procedure for fed-batch fermentation with engineered E. coli.[1][6]

-

Inoculum and Pre-culture: A single colony is used to inoculate a complex medium (e.g., LB) with appropriate antibiotics. The culture is grown overnight at 37°C with shaking. A portion of this culture is then used to inoculate the main bioreactor.

-

Bioreactor and Medium: A defined mineral salt medium is used in the bioreactor, with glucose or glycerol as the carbon source. The initial batch medium also contains trace elements and any necessary supplements.

-

Fermentation Conditions: The temperature is typically maintained at 37°C for the initial growth phase and then shifted to a lower temperature (e.g., 30°C) upon induction of the expression of the pathway genes. The pH is controlled around 7.0.

-

Induction and Feeding: Gene expression is induced by adding an inducer like IPTG when the culture reaches a certain optical density. A concentrated feed solution containing the carbon source is then supplied to the bioreactor to sustain high cell density and product synthesis.

-

Product Recovery: The recovery of glutaric acid from the fermentation broth follows similar procedures as described for C. glutamicum.

Microbial Production of Pentanoic Acid (Valeric Acid)

Pentanoic acid, or valeric acid, is a five-carbon carboxylic acid with applications in the synthesis of esters for perfumes, flavors, and pharmaceuticals. Its microbial production is primarily associated with anaerobic bacteria, particularly from the genus Clostridium.

Microbial Sources

The main microbial sources for pentanoic acid production include:

-

Clostridium kluyveri : This strict anaerobe is well-known for its ability to perform chain elongation through the reverse β-oxidation pathway, producing medium-chain fatty acids, including pentanoic acid, from ethanol and propionate.

-

Mixed Microbial Consortia: Rumen microbiota and other anaerobic mixed cultures can also produce pentanoic acid through the fermentation of various organic substrates.[8]

Biosynthetic Pathway

The primary route for pentanoic acid biosynthesis in Clostridium kluyveri is the reverse β-oxidation pathway, a cyclic process that elongates acyl-CoA molecules by two carbons in each cycle. For pentanoic acid (an odd-chain fatty acid), the cycle is initiated with propionyl-CoA.

-

Ethanol is oxidized to acetyl-CoA .

-

Propionyl-CoA (as the starter unit) is condensed with acetyl-CoA by a β-ketothiolase to form β-ketovaleryl-CoA .

-

β-ketovaleryl-CoA is subsequently reduced, dehydrated, and reduced again to form valeryl-CoA .

-

Valeryl-CoA is then converted to pentanoic acid (valeric acid), often through a phosphotransacylase and a kinase, or via a CoA transferase.

Caption: Reverse β-oxidation pathway for pentanoic acid synthesis in Clostridium kluyveri.

Quantitative Data on Pentanoic Acid Production

Quantitative data for microbial pentanoic acid production is less abundant and generally shows lower titers compared to glutaric acid.

| Microorganism | Fermentation Mode | Substrates | Titer (g/L) | Productivity (mg/L/d) | Reference |

| Clostridium kluyveri | Batch | Ethanol, Propionic Acid | 0.95 | N/A | [9] |

| Mixed Ruminal Microbes + C. kluyveri | Co-culture | Cellulosic biomass, Ethanol | Major product (specific titer not isolated) | N/A | [8] |

| Winery Effluent Microbiome | Batch | Winery Effluent | N/A | 369.47 |

Experimental Protocols

This protocol is based on standard cultivation methods for C. kluyveri.[1][10]

-

Media Preparation: A strict anaerobic medium is required. A typical medium contains a buffer system, a reducing agent (e.g., cysteine-HCl), a vitamin solution, trace minerals, and the carbon sources. For pentanoic acid production, ethanol and propionate are the key substrates. The medium is prepared under an anoxic gas atmosphere (e.g., N₂/CO₂).

-

Inoculation and Cultivation: The culture is inoculated with an active C. kluyveri culture. Fermentation is carried out in sealed anaerobic vessels (e.g., serum bottles or a bioreactor) at a controlled temperature, typically around 35-37°C. The pH is maintained near neutral (6.5-7.0).

-

Fermentation Monitoring: The production of pentanoic acid and other fatty acids, as well as the consumption of substrates, can be monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Downstream Processing: Pentanoic acid can be recovered from the fermentation broth using liquid-liquid extraction.[11] The broth is first acidified to convert the valerate salt to its undissociated acid form, which is then extracted into an organic solvent. Subsequent purification can be achieved through distillation.

Summary and Future Outlook

Significant progress has been made in the microbial production of glutaric acid, with titers reaching commercially relevant levels in engineered strains of C. glutamicum. The metabolic pathways are well-understood, and fed-batch fermentation strategies have been successfully implemented. Future work will likely focus on process optimization, scaling up, and improving the economic viability of the production process.

The microbial production of pentanoic acid is a less mature field. While the fundamental biosynthetic pathway in Clostridium kluyveri is known, there is a need for further metabolic engineering to improve titers, yields, and productivities. Research into optimizing fermentation conditions and developing robust and efficient downstream processing methods will be crucial for the industrial-scale production of bio-based pentanoic acid. The exploration of other microbial hosts and synthetic pathways could also open new avenues for the production of this valuable C5 chemical.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. Optimization of glutamic acid production by <i>Corynebacterium glutamicum</i> using response surface methodology - Journal of King Saud University - Science [jksus.org]

- 4. Frontiers | Efficient Production of the Dicarboxylic Acid Glutarate by Corynebacterium glutamicum via a Novel Synthetic Pathway [frontiersin.org]

- 5. Production of L-glutamic Acid with Corynebacterium glutamicum (NCIM 2168) and Pseudomonas reptilivora (NCIM 2598): A Study on Immobilization and Reusability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Upgrading syngas fermentation effluent using Clostridium kluyveri in a continuous fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Production of medium-chain volatile fatty acids by mixed ruminal microorganisms is enhanced by ethanol in co-culture with Clostridium kluyveri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. eppendorf.com [eppendorf.com]